Cas no 1041422-33-6 (methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate)

1041422-33-6 structure
Productnaam:methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate
methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 3-bromo-, methyl ester
- methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate
-
- Inchi: 1S/C8H6BrNO3/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3
- InChI-sleutel: NFPLCTCGGPJLPS-UHFFFAOYSA-N
- LACHT: N1C(C(OC)=O)=CC2OC=C(Br)C1=2
methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716680-1.0g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1716680-0.5g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
Enamine | EN300-1716680-0.25g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
Enamine | EN300-1716680-2.5g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
Enamine | EN300-1716680-1g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 1g |
$971.0 | 2023-09-20 | |
Enamine | EN300-1716680-10g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 10g |
$4176.0 | 2023-09-20 | |
Aaron | AR01DVMT-5g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 5g |
$3897.00 | 2023-12-16 | |
A2B Chem LLC | AX26041-100mg |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 100mg |
$390.00 | 2024-04-20 | |
Aaron | AR01DVMT-50mg |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 50mg |
$336.00 | 2025-02-11 | |
Aaron | AR01DVMT-2.5g |
methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate |
1041422-33-6 | 95% | 2.5g |
$2642.00 | 2023-12-16 |
methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate Gerelateerde literatuur
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
1041422-33-6 (methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate) Gerelateerde producten
- 95469-88-8(2-phenyl-2H,4H,6H-thieno3,4-cpyrazol-3-amine)
- 2228679-16-9(3-(3,3-dimethylcyclopentyl)methylpiperidin-3-ol)
- 1215573-50-4(4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo3,4-dpyrimidine)
- 1105201-59-9(4-{2-4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-ylacetamido}benzamide)
- 2640968-25-6(1-{2-Tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-3-fluoropyrrolidine-3-carboxamide)
- 99107-26-3(Thiosulfuric acid (H2S2O3), S-[(2,5-dimethylphenyl)methyl] ester, sodium salt (1:1))
- 6600-40-4(L-Norvaline)
- 2694722-84-2(Benzyl 3-carbamimidoylazetidine-1-carboxylate)
- 2503202-60-4(Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate)
- 2228241-17-4(4-(aminomethyl)-4-(6-fluoropyridin-3-yl)cyclohexan-1-ol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1041422-33-6)methyl 3-bromo-4H-furo3,2-bpyrrole-5-carboxylate

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):628.0